molecular formula C9H13BO4 B3261065 [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid CAS No. 338454-42-5

[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid

Cat. No.: B3261065
CAS No.: 338454-42-5
M. Wt: 196.01 g/mol
InChI Key: MEQKBBRDWXYGFK-UHFFFAOYSA-N
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Description

[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid is an organic compound with the molecular formula C9H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and methoxymethyl groups.

Scientific Research Applications

Chemistry

In chemistry, [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the construction of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications .

Industry

Industrially, this compound is utilized in the production of advanced materials and fine chemicals. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and electronic materials .

Safety and Hazards

“[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid” is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid” has potential applications in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, and preparation of aromatic nitriles via copper-mediated cyanation . These areas could be explored further in future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid typically involves the reaction of 4-methoxy-3-(methoxymethyl)phenylboronic ester with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Methoxy-3-(methoxymethyl)phenyl]boronic acid lies in its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methoxy and methoxymethyl groups enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[4-methoxy-3-(methoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-6-7-5-8(10(11)12)3-4-9(7)14-2/h3-5,11-12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQKBBRDWXYGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)COC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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